molecular formula C4H11ClN2O B1430768 2-(Methylamino)propanamide hydrochloride CAS No. 1420659-78-4

2-(Methylamino)propanamide hydrochloride

Cat. No. B1430768
M. Wt: 138.59 g/mol
InChI Key: NTRIIVWAPJXOQI-UHFFFAOYSA-N
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Description

2-(Methylamino)propanamide hydrochloride is a chemical compound with the CAS Number: 1420659-78-4 . It has a molecular weight of 138.6 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 2-(Methylamino)propanamide hydrochloride is 1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H .


Physical And Chemical Properties Analysis

As mentioned earlier, 2-(Methylamino)propanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 138.6 .

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Applications

Synthesis and Antimicrobial Properties : The compound 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, a related derivative of 2-(Methylamino)propanamide hydrochloride, has been synthesized and tested for its antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Propanamide Derivatives in Prostate Cancer Imaging

Selective Androgen Receptor Modulator Radioligands : New carbon-11-labeled propanamide derivatives have been designed and synthesized for prostate cancer imaging. These derivatives are employed as radioligands for the androgen receptor, showcasing their application in molecular imaging using positron emission tomography (PET), which is crucial for the targeted treatment and diagnosis of prostate cancer (Gao et al., 2011).

Acrylamide in Processed Foods

Detection and Toxicity Analysis : Acrylamide, a compound structurally similar to 2-(Methylamino)propanamide hydrochloride, is found in thermally processed foods and poses potential neurotoxic and carcinogenic risks. The importance of its accurate determination in processed foods is highlighted, with biosensors offering a rapid and specific method for acrylamide detection. This indicates the relevance of propanamide derivatives in food safety and public health (Pundir et al., 2019).

Applications in Cardiovascular Disease Treatment

DA2 Dopaminergic Receptor/Alpha2 Agonist : The compound racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride, structurally related to 2-(Methylamino)propanamide hydrochloride, is under clinical investigation for treating congestive heart failure. Its different polymorphs and their stability, along with industrial processing impacts, are studied, highlighting its potential use in cardiovascular disease treatment (Taddei et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIIVWAPJXOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RF Kester, AF Donnell, Y Lou… - Journal of Medicinal …, 2013 - ACS Publications
The IAPs are key regulators of the apoptotic pathways and are commonly overexpressed in many cancer cells. IAPs contain one to three BIR domains that are crucial for their inhibitory …
Number of citations: 38 pubs.acs.org
AF Donnell, C Michoud, KC Rupert, X Han… - Journal of Medicinal …, 2013 - ACS Publications
XIAP is a key regulator of apoptosis, and its overexpression in cancer cells may contribute to their survival. The antiapoptotic function of XIAP derives from its BIR domains, which bind to …
Number of citations: 34 pubs.acs.org

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